Welcome to the BenchChem Online Store!
molecular formula C7H6N2OS B1460691 7-Methylthieno[3,2-d]pyrimidin-4-ol CAS No. 175137-13-0

7-Methylthieno[3,2-d]pyrimidin-4-ol

Cat. No. B1460691
M. Wt: 166.2 g/mol
InChI Key: KJTYNZWEAIRZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07285556B2

Procedure details

To a solution of ammonium formate (5.1 g, 81 mmol) in formamide (25 mL) at 150° C. was added 3-(formylamino)4-methyl-2-thiophenecarboxylic acid methyl ester (2, 5.0 g, 25 mmol) as a solid in small portions. The resulting solution was heated at 150° C. for 5 hours and then allowed to stand at room temperature for 12 hours. The precipitate that formed was collected by vacuum filtration to give 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (3.4 g, 84% yield) as white needles.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+:4].C[O:6][C:7]([C:9]1[S:10][CH:11]=[C:12]([CH3:17])[C:13]=1[NH:14][CH:15]=O)=O>C(N)=O>[CH3:17][C:12]1[C:13]2[N:14]=[CH:15][NH:4][C:7](=[O:6])[C:9]=2[S:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1NC=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CSC2=C1N=CNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.